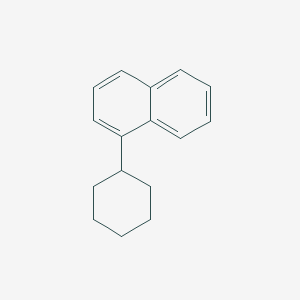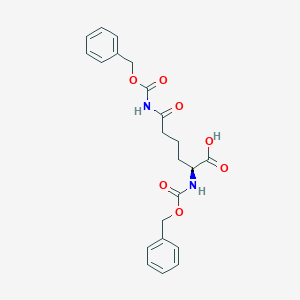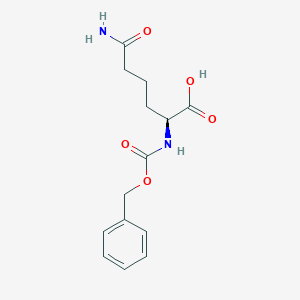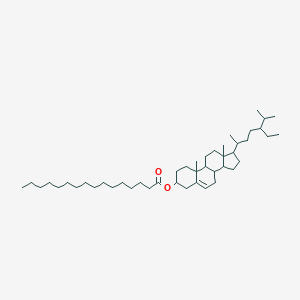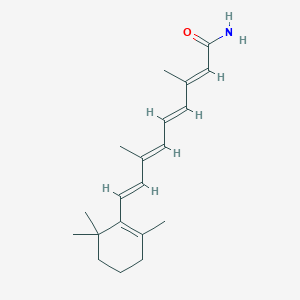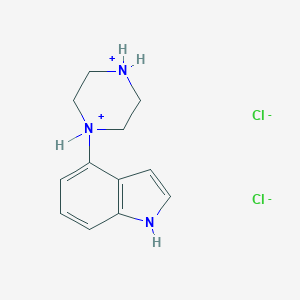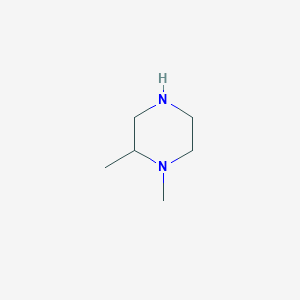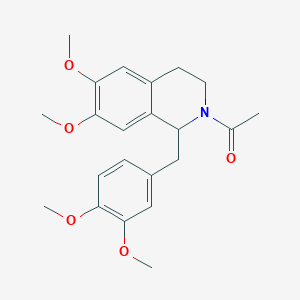
2-Bromo-2',4'-difluoroacetophenone
Overview
Description
Synthesis Analysis
- The synthesis of related compounds like 2-Bromo-2′,4′-dichloroacetophenone has been achieved through steps including bromination, chlorination, and acylation starting from glacial acetic acid and m-dichlorobenzene, yielding a 70% return (Yang Feng-ke, 2004).
- 4-(2',4'-Difluorophenyl)acetophenone, a related compound, was synthesized via the Suzuki cross-coupling method from 2',4'-difluorophenylboronic acid and 4-bromoacetophenone. This method achieved a high yield of 98.7% (Deng Ji-hua, 2008).
Molecular Structure Analysis
- The structure of these compounds has been confirmed using techniques like 1H NMR, 13C NMR, and IR spectra analysis. Such methods provide detailed insights into the molecular structure and arrangement of atoms within the compound.
Chemical Reactions and Properties
- Compounds like α-Bromo-4-(difluoromethylthio)acetophenone have been studied for their reactivity, with successful synthesis and characterization of S- and N-substituted azaheterocycles containing specific phenyl fragments (A. Demchenko et al., 2004).
Physical Properties Analysis
- The physical properties such as relative density, refractive index, boiling point, and melting point of related bromoacetophenone derivatives have been measured, providing a comprehensive understanding of their physical characteristics (Yang Feng-ke, 2004).
Chemical Properties Analysis
- The chemical properties, including reactivity with other compounds and stability under various conditions, are key aspects that have been explored in research. For instance, bromofluoroacetophenone derivatives have been investigated for their ability to cleave DNA upon excitation, demonstrating their chemical reactivity (P. Wender & R. Jeon, 2003).
Scientific Research Applications
Organic Synthesis and Pharmaceutical Intermediates 2-Bromo-2',4'-difluoroacetophenone is widely utilized in organic synthesis, particularly in cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds, thereby facilitating the synthesis of complex organic structures. For instance, its application in the Suzuki coupling reaction has been explored for the synthesis of 4′-alkyl-2′-hydroxyacetophenones, crucial intermediates in the development of lipoflavonoids. These compounds have superior biological effects due to increased bioavailability resulting from enhanced incorporation into lipid bilayer membranes (Pouget et al., 2013). Additionally, its involvement in the synthesis of pesticide intermediates, such as 2-cyanomethyl-4-(2’,6’-difluorophenyl)thiazole, further highlights its importance in the pharmaceutical industry (Yang Peng, 2007).
Nucleophilic Substitution Reactions 2-Bromo-2',4'-difluoroacetophenone serves as a reactive electrophile in nucleophilic substitution reactions, enabling the formation of various heterocyclic compounds that are of significant interest in medicinal chemistry. Computational studies have provided insights into the reactivity of this compound with nucleophiles, such as imidazole, offering a deeper understanding of the mechanisms underlying these reactions (Erdogan & Erdoğan, 2019).
Biofield Energy Treatment Studies Interestingly, the impact of biofield energy treatment on the physical, thermal, and spectral properties of related bromoacetophenone derivatives has been investigated. Such studies explore the potential modifications in molecular structure and behavior resulting from non-physical manipulation, suggesting novel approaches to altering chemical compound characteristics for specific applications (Trivedi et al., 2015).
Photoinduced DNA Cleavage Compounds structurally related to 2-Bromo-2',4'-difluoroacetophenone, such as bromofluoroacetophenone derivatives, have been studied for their ability to cleave DNA upon irradiation. These studies have implications for the development of novel photonucleases, which could have applications in gene therapy and molecular biology research (Wender & Jeon, 2003).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(2,4-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGDTHXBRAAOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378933 | |
| Record name | 2-Bromo-2',4'-difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2',4'-difluoroacetophenone | |
CAS RN |
102429-07-2 | |
| Record name | 2-Bromo-2',4'-difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Brom-2',4'-difluoracetophenon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


